1-(3-Hydroxyphenyl)ethane-1,2-diol
Description
1-(3-Hydroxyphenyl)ethane-1,2-diol is a diol derivative featuring a benzene ring substituted with a hydroxyl group at the meta-position and a vicinal diol (-CH(OH)CH₂OH) side chain. The compound is commercially available as a synthetic scaffold (CymitQuimica), though its specific properties and applications remain undercharacterized .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2 |
InChI Key |
AQAVPIJUJIGGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Reduction of α-Hydroxy Carboxylic Acid Esters or Aldehydes
A common approach involves reducing α-hydroxy aromatic carboxylic acid derivatives or aldehydes to the corresponding 1,2-ethanediol derivatives:
- Reagents: Lithium aluminum hydride (LiAlH4) is a preferred reducing agent due to its strong hydride-donating ability.
- Conditions: Reaction temperature ranges from -50°C to the solvent boiling point, optimally between -20°C and 50°C to control selectivity and yield.
- Reaction Time: Variable, typically from 10 minutes to 7 hours depending on temperature and substrate.
- Workup: After reaction completion, aqueous quenching followed by extraction with an organic solvent immiscible with water (e.g., diethyl ether) is performed. The product is isolated by solvent evaporation and purified using recrystallization, chromatography, or distillation.
This method is supported by patent literature describing the preparation of 1,2-ethanediol derivatives from α-hydroxy carboxylic acid esters, which would be applicable to the 3-hydroxyphenyl analog by using the corresponding 3-hydroxy-substituted precursors.
Hydroxylation of Aromatic Precursors
Another synthetic route involves hydroxylation of aromatic acetaldehydes or related compounds:
- Starting Material: 3-Hydroxyphenylacetaldehyde or its derivatives.
- Reagents: Hydrogen peroxide (H2O2) in the presence of catalysts such as iron(III) chloride (FeCl3) or other transition metal catalysts.
- Solvent: Typically aqueous or mixed aqueous-organic solvents.
- Temperature: Moderate heating around 50–60°C to facilitate hydroxylation.
- Outcome: Introduction of the vicinal diol moiety on the ethane side chain adjacent to the aromatic ring.
This method is analogous to the hydroxylation of 4-hydroxyphenylacetaldehyde reported for the preparation of the 4-hydroxy isomer and can be adapted for the 3-hydroxyphenyl analog.
Reduction of Aromatic Glyoxals
- Precursor: 3-Hydroxyphenylglyoxal.
- Reagent: Sodium borohydride (NaBH4) in alcoholic solvents (e.g., methanol or ethanol).
- Conditions: Room temperature, mild reaction conditions.
- Product Isolation: Filtration and recrystallization yield the diol product.
This approach leverages the selective reduction of the aldehyde groups in glyoxal derivatives to generate the vicinal diol structure.
Comparative Summary of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reduction of α-hydroxy esters | α-Hydroxy carboxylic acid esters | LiAlH4, -20°C to 50°C, 10 min–7 h | High yield, well-established | Requires careful handling of LiAlH4; moisture sensitive |
| Hydroxylation of acetaldehydes | 3-Hydroxyphenylacetaldehyde | H2O2 + FeCl3, 50–60°C, aqueous solvent | Mild conditions, catalytic process | Possible over-oxidation; catalyst optimization needed |
| Reduction of glyoxals | 3-Hydroxyphenylglyoxal | NaBH4 in alcohol, room temperature | Mild, selective reduction | Availability of glyoxal precursor |
Reaction Workup and Purification
- Extraction: Organic solvents immiscible with water (e.g., ethyl acetate, diethyl ether) are used to separate the product from aqueous reaction mixtures.
- Washing: Multiple washes with water to remove inorganic salts and residual reagents.
- Purification: Recrystallization from suitable solvents, chromatographic techniques (e.g., silica gel column chromatography), or distillation under reduced pressure.
- Characterization: Product purity and identity are confirmed by NMR spectroscopy, mass spectrometry, IR spectroscopy, and melting point analysis.
Research Findings and Optimization Notes
- Temperature Control: Maintaining reaction temperatures within specified ranges (-20°C to 50°C) is critical to avoid side reactions or decomposition.
- Reaction Time: Extended reaction times can improve yield but may increase by-product formation; optimization is substrate-dependent.
- Catalyst Choice: For hydroxylation reactions, catalyst selection (e.g., FeCl3 vs. other transition metals) influences selectivity and turnover.
- Solvent Effects: Polar solvents facilitate hydroxylation and reduction but may require careful removal during isolation.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield phenolic alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic alcohols.
Substitution: Brominated phenols.
Scientific Research Applications
1-(3-Hydroxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the production of polymers and resins due to its diol functionality.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its anticoagulant activity is likely due to its ability to interfere with the coagulation cascade, possibly by inhibiting thrombin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and biological roles. Below is a detailed comparison based on substituent type, spectral data, and applications.
Substituent Position and Type
Table 1: Structural Variations and Key Properties
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(3-Hydroxyphenyl)ethane-1,2-diol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via reduction of substituted mandelic acid derivatives (e.g., 3-hydroxyphenylglyoxylic acid) using agents like sodium borohydride or catalytic hydrogenation. Solvent choice (e.g., methanol or acetonitrile) and pH control are critical to prevent side reactions. Post-synthesis purification often involves column chromatography or recrystallization .
- Key Considerations : Substituent positioning (e.g., 3-hydroxy vs. 4-hydroxy phenyl groups) affects steric and electronic factors during reduction, requiring tailored reaction conditions for optimal yields .
Q. Which analytical techniques are most effective for characterizing 1-(3-Hydroxyphenyl)ethane-1,2-diol, and how are spectral data interpreted?
- Methodology :
- NMR : and NMR identify hydroxyl proton environments (δ 4.5–5.5 ppm) and aromatic ring signals (δ 6.5–7.5 ppm). Coupling patterns distinguish para/meta substituents .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., CHO, MW 154.17 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 270–290 nm .
Advanced Research Questions
Q. How does the 3-hydroxyphenyl substituent influence the compound’s reactivity in oxidative degradation studies compared to other lignin model compounds?
- Experimental Design : Comparative studies with analogs (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) under alkaline oxidative conditions (pH 12, HO, 70°C) reveal that the 3-hydroxyl group enhances susceptibility to radical attack (HO•, O•) due to electron-donating effects. Degradation products are analyzed via GC/MS or LC-MS to track side-chain cleavage vs. aromatic ring oxidation .
- Data Interpretation : The hydroxyl group increases electron density on the aromatic ring, accelerating side-chain oxidation but potentially reducing direct ring reactivity .
Q. What metabolic pathways are implicated in the nephrotoxicity of 1-(3-Hydroxyphenyl)ethane-1,2-diol, and how do they differ from ethane-1,2-diol models?
- Mechanistic Insights : In rodent models, hepatic metabolism via alcohol dehydrogenase converts the compound to glycolaldehyde, then glycolic/glyoxylic acid, culminating in calcium oxalate (CaOx) deposition. The 3-hydroxyphenyl group may alter metabolic flux, delaying oxalate formation compared to unsubstituted ethane-1,2-diol .
- Contradictions : Low-dose studies in rats show metabolic alkalosis (unlike human acidosis), suggesting species-specific differences in bicarbonate handling. Researchers must validate findings across models and adjust dosing regimens .
Q. How does the hydroxyl group’s position affect interactions with biological targets, such as enzymes or receptors?
- Methodology :
- Docking Studies : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like alcohol dehydrogenase or cytochrome P450. The 3-hydroxyl group may form hydrogen bonds with catalytic residues, altering substrate specificity .
- In Vitro Assays : Competitive inhibition assays using fluorinated analogs (e.g., 1-(3,5-difluorophenyl)ethane-1,2-diol) highlight steric and electronic effects on binding .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
- Approach :
- Dose-Response Analysis : Establish thresholds for metabolic shifts (e.g., low vs. high doses affecting bicarbonate/oxalate ratios) using isotopically labeled tracers (e.g., -glycolic acid) .
- Cross-Species Comparisons : Parallel studies in human hepatocytes and rodent models to identify conserved vs. species-specific pathways .
Key Recommendations for Researchers
- Prioritize substituent-specific metabolic profiling to clarify toxicity mechanisms.
- Use hybrid experimental-computational approaches to predict and validate biological interactions.
- Address species-specific discrepancies through multi-model validation frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
